5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid

Catalog No.
S3254403
CAS No.
2137699-98-8
M.F
C11H19NO5
M. Wt
245.275
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-...

CAS Number

2137699-98-8

Product Name

5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-3-carboxylic acid

Molecular Formula

C11H19NO5

Molecular Weight

245.275

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-8-4-7(6-16-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

VCKWPYNMUCRUHV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CC(CO1)C(=O)O

solubility

not available

5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is a synthetic compound characterized by its oxolane (tetrahydrofuran) structure, which incorporates a carboxylic acid group and a tert-butoxycarbonyl (BOC) protecting group on the amino functionality. The molecular formula of this compound is C₁₁H₁₉N₁O₅, with a molecular weight of approximately 245.27 g/mol . This compound is notable for its potential applications in organic synthesis, particularly in the field of peptide chemistry.

The chemical reactivity of 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Coupling with amines to form amides, which is significant in peptide synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of a corresponding amine derivative.

These reactions position the compound as a versatile intermediate in synthetic organic chemistry.

While specific biological activity data for 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is limited, compounds with similar structures often exhibit significant biological properties. The presence of the amino and carboxylic acid groups suggests potential interactions with biological receptors and enzymes. This compound may also serve as a building block for biologically active peptides or as a prodrug that can be converted into active forms within biological systems.

The synthesis of 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid can be achieved through several methods:

  • Starting Materials: Utilizing readily available precursors such as oxolane derivatives and tert-butoxycarbonyl protected amino acids.
  • Reactions:
    • The initial step may involve the protection of the amino group using BOC anhydride.
    • Subsequent reactions could include alkylation or acylation to introduce the carboxylic acid functionality at the desired position on the oxolane ring.
    • Purification techniques such as column chromatography may be employed to isolate the final product.

These methods ensure high yields and purity of the target compound while maintaining structural integrity.

5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid has several applications:

  • Peptide Synthesis: It serves as an important intermediate in the synthesis of N-methylamino acids, which are crucial for constructing peptides with enhanced stability and bioactivity.
  • Pharmaceutical Development: The compound may be utilized in drug design and development processes due to its potential biological activity.
  • Chemical Research: It can act as a model compound for studying reaction mechanisms involving amino acids and their derivatives.

Interaction studies involving 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid typically focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in forming more complex molecules, particularly in peptide synthesis where it may interact with other amino acids or peptide chains. Understanding these interactions is crucial for optimizing synthetic pathways and enhancing yield in laboratory settings.

Several compounds share structural similarities with 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid, including:

  • 2-{[(tert-butoxy)carbonyl]amino}methyl}oxolane-3-carboxylic acid
  • 3-{(tert-butoxy)carbonylamino}oxolane-3-carboxylic acid
  • N-(tert-butoxycarbonyl)-2-aminoacetic acid

Comparison Table

Compound NameStructural FeaturesUnique Properties
5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acidOxolane ring, BOC groupVersatile intermediate in peptide synthesis
2-{[(tert-butoxy)carbonyl]amino}methyl}oxolane-3-carboxylic acidSimilar oxolane structureMay have different stereochemistry affecting reactivity
3-{(tert-butoxy)carbonylamino}oxolane-3-carboxylic acidContains methyl substitutionPotentially different biological activities
N-(tert-butoxycarbonyl)-2-aminoacetic acidSimple amino acid structureDirectly involved in protein synthesis

The uniqueness of 5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid lies in its specific configuration that allows it to participate effectively in peptide bond formation while being stable under various reaction conditions. This makes it a valuable tool in synthetic organic chemistry and pharmaceutical applications.

XLogP3

0.5

Dates

Last modified: 04-14-2024

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